molecular formula C9H19NO B3266747 4-propoxycyclohexan-1-amine, Mixture of diastereomers CAS No. 4342-50-1

4-propoxycyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B3266747
CAS No.: 4342-50-1
M. Wt: 157.25 g/mol
InChI Key: MZUBANKASMUHHF-UHFFFAOYSA-N
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Description

4-Propoxycyclohexan-1-amine is a cyclohexane derivative featuring a propoxy substituent at the 4-position and an amine group at the 1-position. As a mixture of diastereomers, its stereochemistry arises from the spatial arrangement of substituents on the cyclohexane ring, leading to distinct physicochemical and biological properties. Diastereomers differ in physical characteristics (e.g., solubility, melting points) and chromatographic behavior, necessitating advanced analytical methods for separation and characterization . The compound’s synthesis typically involves transaminase-catalyzed reactions or chiral resolution techniques, which yield mixtures requiring further purification . Its structural complexity makes it a valuable candidate for comparative studies with related cyclohexane-based amines.

Properties

IUPAC Name

4-propoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-7-11-9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBANKASMUHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312757
Record name 4-Propoxycyclohexanamine
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Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-50-1, 412356-51-5
Record name 4-Propoxycyclohexanamine
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Record name 4-Propoxycyclohexanamine
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Record name 4-propoxycyclohexan-1-amine
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Record name rac-(1r,4r)-4-propoxycyclohexan-1-amine
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Chemical Reactions Analysis

Types of Reactions

4-propoxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chromatographic Separation Efficiency

  • Chiralcel-OD-H columns resolve RS/SR diastereomers (e.g., azulene diols) with higher resolution (Rf = 8.1, α = 7.8) compared to RR/SS pairs (Rf = 3.4, α = 2.4), attributed to polarity differences .
  • Radio-HPLC enables quantification of diastereomers in biodistribution studies, as demonstrated for peptide tracers, where tumor uptake varied significantly between diastereomers (e.g., 44% efficiency for tumor vs. 90.5% for blood) .

By comparison, silica gel chromatography effectively separates cis/trans diastereomers (e.g., HIF-2α inhibitors) with a 3:1 ratio, though efficiency depends on substituent bulkiness .

Analytical Challenges in Characterization

  • Circular Dichroism (CD) and ECD Spectroscopy : Used to distinguish diastereomers when polarimetry fails (e.g., azulene diols with strong light absorption at 589 nm) . Theoretical ECD spectra often correlate moderately with experimental data, aiding configurational assignments .
  • NMR and X-ray Crystallography: Critical for resolving conflicting stereochemical assignments, as seen in dSp diastereomers, where NOESY-NMR and TDDFT calculations initially yielded opposite conclusions .

Industrial and Preclinical Relevance

  • Tracer Selection : Radio-HPLC-guided diastereomer selection minimizes preclinical animal use by identifying candidates with optimal biodistribution (e.g., tumor-selective uptake) .
  • Catalyst Design : Copper catalysts enable stereocontrolled synthesis of diastereomerically complex natural products (e.g., isopsychotridines), highlighting scalability challenges shared with 4-propoxycyclohexan-1-amine .

Biological Activity

4-Propoxycyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which may exhibit varying biological properties and mechanisms of action. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for 4-propoxycyclohexan-1-amine is C9H19NOC_9H_{19}NO. It features a cyclohexane ring substituted with a propoxy group and an amine functional group. The presence of multiple stereocenters in the diastereomeric mixture can influence its pharmacological properties significantly.

PropertyValue
Molecular Weight155.25 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed; causes skin irritation

Antimicrobial Properties

Research indicates that 4-propoxycyclohexan-1-amine exhibits antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of 4-propoxycyclohexan-1-amine has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways. For instance, it has been noted to affect the expression of genes involved in cell cycle regulation and apoptosis.

The mechanism of action for 4-propoxycyclohexan-1-amine likely involves its interaction with various molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Nature Communications, researchers evaluated the antimicrobial efficacy of various compounds, including 4-propoxycyclohexan-1-amine. The results demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical practice .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the effects of this compound on human cancer cell lines. The study found that treatment with 4-propoxycyclohexan-1-amine resulted in reduced viability and increased apoptosis in breast cancer cells. The researchers concluded that further exploration into its use as a chemotherapeutic agent is warranted.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-propoxycyclohexan-1-amine, it is beneficial to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
4-AminobenzamideModerateLowLacks cyclohexane structure
2-Amino-2-phenylpropanenitrileHighModerateDifferent functional groups
4-PropyloxyphenylamineLowHighSimilar amine structure, different activity profile

Q & A

Q. What are the standard methods for separating diastereomers of 4-propoxycyclohexan-1-amine?

Diastereomer separation typically employs chromatography (e.g., HPLC, column chromatography) or crystallization. For instance, fractional crystallization is effective when one diastereomer crystallizes preferentially from a mixture, as demonstrated in cycloadduct syntheses where X-ray diffraction confirmed the structure of the crystallized isomer . Chiral stationary-phase HPLC is recommended for non-crystallizable mixtures, with solvent systems optimized based on polarity differences between diastereomers .

Q. How can diastereomeric mixtures be characterized structurally?

Key techniques include:

  • NMR spectroscopy : Distinct splitting patterns in 1H^1H- or 13C^{13}C-NMR differentiate diastereomers due to varying spatial arrangements (e.g., cyclohexane ring conformers) .
  • X-ray crystallography : Resolves absolute configurations when single crystals are obtainable .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, though stereochemical details require complementary methods .

Q. What synthetic strategies yield 4-propoxycyclohexan-1-amine as a diastereomer mixture?

Diastereomer formation often arises from:

  • Stereochemical flexibility in intermediates : For example, azomethine ylides adopting reactive conformations during cycloadditions, leading to mixtures .
  • Multi-step reactions : Incomplete stereocontrol at cyclohexane ring substituents (e.g., propoxy or amine groups) during alkylation/amination steps .
  • Catalyst limitations : Non-stereoselective catalysts in key steps (e.g., amine functionalization) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence diastereomer ratios?

  • Solvent polarity : Polar solvents (e.g., THF) stabilize transition states favoring specific diastereomers. In Ir-catalyzed allylic substitutions, solvent choice altered diastereomer ratios from 60:40 (benzene) to 90:10 (CH2_2Cl2_2) .
  • Catalyst design : Chiral ligands (e.g., BIPHEP vs. BINAP in Ru complexes) modulate diastereoselectivity by stabilizing specific coordination geometries .
  • Temperature : Lower temperatures may favor kinetic control, trapping less stable diastereomers .

Q. How can computational methods resolve contradictions in bioactivity data for diastereomer mixtures?

  • Molecular docking : Predicts binding affinities of individual diastereomers to target proteins, even if experimental separation is impractical (e.g., cephalosporin progenitors with similar PBP affinities) .
  • MD simulations : Assess conformational stability of diastereomers in biological environments, explaining differences in membrane permeability or enzyme interactions .

Q. What strategies mitigate challenges in biological assays using diastereomer mixtures?

  • Enantiomerically pure controls : Compare mixture activity against isolated diastereomers to identify dominant bioactive forms .
  • Serum stability assays : Test resistance to enzymatic degradation (e.g., proteases), as diastereomers often exhibit enhanced stability compared to all-L peptides .
  • Hemolysis profiling : Prioritize diastereomers with low hemolytic activity for in vivo studies .

Q. How do structural modifications alter diastereomer stability or reactivity?

  • Steric hindrance : Bulky substituents (e.g., 4-fluorophenoxy) restrict cyclohexane ring flipping, reducing diastereomer interconversion .
  • Protecting groups : Temporary groups (e.g., MOM ethers) can stabilize reactive intermediates, enabling selective functionalization .
  • Ring strain : Distorted aromatic systems (e.g., paracyclophanes) favor specific diastereomers during ring-opening metathesis .

Methodological Considerations

Q. How to address discrepancies in diastereomer ratios between synthetic batches?

  • Quality control (QC) protocols : Implement HPLC tracking with internal standards for batch consistency .
  • Reaction monitoring : Use in situ techniques (e.g., FTIR, 1H^1H-NMR) to detect intermediates influencing diastereomer formation .
  • Purification logs : Document crystallization conditions (solvent, cooling rates) to replicate successful separations .

Q. What analytical pitfalls arise when working with inseparable diastereomers?

  • Overlapping signals : Use 2D NMR (e.g., NOESY) to resolve spatially proximate protons in complex mixtures .
  • Misinterpreted MS data : Combine high-resolution MS with ion mobility spectrometry to distinguish isobaric species .
  • Crystallization failures : Explore alternative solvents or seeding techniques if initial attempts yield amorphous solids .

Advanced Experimental Design

Q. How to optimize catalytic systems for diastereoselective synthesis?

  • Ligand screening : Test chiral phosphine/amine ligands (e.g., BIPHEP derivatives) to enhance stereocontrol in metal-catalyzed steps .
  • Additive effects : Evaluate Lewis acids (e.g., Mg(OTf)2_2) to stabilize reactive intermediates and improve selectivity .
  • Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired pathways (e.g., shorter times for kinetic products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-propoxycyclohexan-1-amine, Mixture of diastereomers
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4-propoxycyclohexan-1-amine, Mixture of diastereomers

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